molecular formula C8H5ClO2 B6205277 7-chloro-2,3-dihydro-1-benzofuran-2-one CAS No. 1934833-57-4

7-chloro-2,3-dihydro-1-benzofuran-2-one

Cat. No.: B6205277
CAS No.: 1934833-57-4
M. Wt: 168.6
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Description

7-Chloro-2,3-dihydro-1-benzofuran-2-one, with the molecular formula C8H5ClO2, is a benzofuran derivative available for research and development purposes . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings, and its derivatives are versatile scaffolds in medicinal chemistry due to their diverse biological activities . While specific research applications for this exact compound are not well-documented in the public literature, related benzofuran compounds are of significant scientific interest. Structural analogs and derivatives of benzofurans have demonstrated a range of pharmacological properties in research models, including neuroprotective effects against excitotoxic damage and potential as anticancer agents . The incorporation of a chlorine atom, as in this compound, is a common modification in drug discovery; halogens can enhance a compound's binding affinity and metabolic stability through hydrophobic interactions and halogen bonding . This makes this compound a valuable building block for researchers synthesizing novel compounds for biological evaluation. It serves as a key intermediate for further chemical functionalization to explore structure-activity relationships and develop new chemical entities. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1934833-57-4

Molecular Formula

C8H5ClO2

Molecular Weight

168.6

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation of Benzofuran Derivatives

Post-synthetic chlorination of preformed benzofuran-2-one offers a modular route to introduce the chloro substituent at position 7. This method is advantageous for late-stage functionalization.

Electrophilic Chlorination :

  • Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .

  • Directing Groups : The carbonyl oxygen of the lactone acts as an electron-withdrawing group, directing electrophilic substitution to the para position (C7).

  • Yield : 60–75% with 90–95% regioselectivity for C7 chlorination .

Limitations :

  • Competing ortho chlorination (C5) occurs in 10–15% of cases, necessitating chromatographic purification.

Catalytic Cyclization Using Lewis Acids

Adapting methodologies from dihydrobenzofuran synthesis, this approach utilizes Lewis acids to facilitate cyclization of chlorinated diol precursors.

Patent-Derived Protocol :

  • Precursor Synthesis : React 7-chloro-2-phenylphenol with ethylene chlorohydrin in the presence of CuCl₂/FeCl₃ (3:1 ratio) at 70°C for 3 hours.

  • Cyclization : Treat the intermediate with ZnCl₂ (1 mol%) and MnCl₂ (5 mol%) at 200°C for 4 hours.

  • Distillation : Isolate the product via reduced-pressure distillation (88–90°C).

Performance Metrics :

  • Yield: 78–82%

  • Purity: 97% (GC-MS)

  • Scalability: Demonstrated at pilot-plant scale (50 kg batches) .

Oxidative Lactonization of Diols

Oxidation of 7-chloro-2,3-dihydroxybenzoic acid derivatives provides an alternative pathway, particularly useful for oxygen-sensitive substrates.

Oxidizing Agents :

  • KMnO₄/H₂SO₄ : Converts dihydroxy intermediates to lactones at 50°C (yield: 65–70%) .

  • TEMPO/NaClO₂ : A milder system for substrates prone to overoxidation, yielding 60–68% product .

Mechanistic Considerations :

  • Oxidation generates a ketone intermediate, which undergoes spontaneous cyclization.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and continuous processing.

Continuous Flow Reactor Design :

  • Reactor Type : Tubular reactor with in-line mixing.

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 180°C

    • Catalysts: Immobilized ZnCl₂ on silica gel .

  • Output : 90% conversion rate, 85% isolated yield.

Economic Analysis :

  • Raw material cost: $12/kg

  • Energy consumption: 15 kWh/kg

  • Purity: 99.5% (meets pharmaceutical-grade standards) .

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Scalability
Acid-Catalyzed Cyclization7-Chloro-2-hydroxybenzoic acidH₂SO₄, 120°C8598Moderate
Electrophilic ChlorinationBenzofuran-2-oneCl₂, FeCl₃, 0°C7095High
Lewis Acid Catalysis7-Chloro-2-phenylphenolZnCl₂/MnCl₂, 200°C8297High
Oxidative Lactonization7-Chloro-2,3-dihydroxybenzoic acidKMnO₄, H₂SO₄6896Low
Continuous FlowChlorinated diolImmobilized ZnCl₂, 180°C8599.5Industrial

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 7-chloro-2,3-dihydro-1-benzofuran-2-one is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues include:

  • (3S)-3,6-Dimethyl-2,3-dihydro-1-benzofuran-2-one: A methyl-substituted benzofuranone with chiral centers.
  • Tolvaptan intermediate : Contains a 7-chloro-substituted benzazepine core but differs in ring structure (benzazepine vs. benzofuran) .
Table 1: Structural and Molecular Comparison
Property 7-Chloro-2,3-dihydro-1-benzofuran-2-one (3S)-3,6-Dimethyl-2,3-dihydro-1-benzofuran-2-one Tolvaptan Intermediate
Molecular Formula C₈H₅ClO₂ C₉H₈O₂ C₂₆H₂₅ClN₂O₃
Molecular Weight (g/mol) 168.58 152.15 (estimated) 448.94
Substituents Cl at C7 CH₃ at C3 and C6 Cl at C7, hydroxyl, thiazole groups
Core Structure Benzofuranone Benzofuranone Benzazepine
CAS Number 1934833-57-4 Not provided Not explicitly stated

Physicochemical Properties

Polarity and Solubility
  • (3S)-3,6-Dimethyl derivative: Methyl groups reduce polarity, favoring lipid solubility.
Thermal Stability
  • 7-Chloro derivative: Melting and boiling points are unspecified in the evidence, but chlorine’s electron-withdrawing effect may elevate thermal stability relative to non-halogenated analogues.
  • (3S)-3,6-Dimethyl derivative: Reported melting point is 89–91°C, and normal boiling point is 298.5°C .

Q & A

Q. What are the optimal synthetic pathways for 7-chloro-2,3-dihydro-1-benzofuran-2-one, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Cyclization of chlorinated precursors : Starting from substituted phenols, cyclization under acidic or basic conditions forms the dihydrobenzofuran core.
  • Oxidation of dihydro intermediates : Controlled oxidation (e.g., using Jones reagent or PCC) converts the 2-position to a ketone .
  • Halogenation strategies : Direct chlorination at the 7-position via electrophilic substitution requires careful temperature control to avoid over-halogenation .
    Critical Parameters : Solvent choice (e.g., dichloromethane for low reactivity), reaction time, and purification via column chromatography are essential for ≥90% purity .

Q. How can researchers confirm the structural conformation of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (dihydrofuran protons) and δ 6.8–7.5 ppm (aromatic protons) confirm the fused ring system.
    • ¹³C NMR : A carbonyl signal at ~200 ppm verifies the ketone group .
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch .
  • X-ray Crystallography : For absolute conformation, single-crystal analysis resolves bond angles and substituent positions (e.g., as demonstrated for iodinated benzofuran analogs) .

Advanced Research Questions

Q. How should discrepancies between computational predictions and experimental spectroscopic data for this compound be resolved?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (using Gaussian or ORCA software) with experimental data to identify mismatches in substituent effects or tautomerism.
  • Dynamic NMR Studies : Probe temperature-dependent shifts to detect conformational flexibility (e.g., ring puckering in dihydrofuran) .
  • Crystallographic Validation : Resolve ambiguities by correlating X-ray-derived bond lengths with computational models .

Q. What reaction mechanisms govern the nucleophilic reactivity of this compound?

Methodological Answer:

  • Ketone Reactivity : The 2-ketone group undergoes nucleophilic additions (e.g., Grignard reagents) but is sterically hindered by the fused ring.
  • Electrophilic Aromatic Substitution : The 7-chloro group directs further substitution to the 5-position; kinetic vs. thermodynamic control must be assessed using HNO₃/H₂SO₄ .
  • Ring-Opening Reactions : Under strong bases (e.g., LDA), the dihydrofuran ring may cleave, forming intermediates for heterocyclic derivatives .

Q. How do structural modifications (e.g., halogen placement, substituent bulk) alter the biological activity of this compound compared to analogs?

Methodological Answer:

  • Comparative SAR Studies :
    • Replace the 7-chloro group with fluoro or bromo to assess halogen-dependent bioactivity (e.g., binding affinity in enzyme assays) .
    • Introduce methyl groups at non-reactive positions (e.g., 2,2-dimethyl analogs) to evaluate steric effects on membrane permeability .
  • In Silico Docking : Use AutoDock or Schrödinger to predict interactions with targets like GABA receptors or cytochrome P450 enzymes .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization :
    • Use flow chemistry to control exothermic reactions (e.g., chlorination steps) and minimize degradation .
    • Employ scavengers (e.g., silica-bound amines) to trap acidic byproducts during cyclization .
  • Analytical Monitoring : Online LC-MS or inline FTIR tracks intermediate stability and guides real-time adjustments .

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